3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole
Description
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 3 and a 3-methylphenyl group at position 5. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 238.09 g/mol.
Properties
IUPAC Name |
5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNGBMYTOUBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzyl bromide with sodium azide to form 3-methylphenyl azide, which is then subjected to cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in solvents like DMF or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized triazole derivatives.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit various microbial pathogens. Studies have shown that derivatives of triazoles can interact with specific enzymes or receptors in microbial cells, leading to altered biological responses. For instance, triazole compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some derivatives exhibiting antibacterial activity superior to traditional antibiotics like vancomycin .
Anticancer Properties
The compound has also been explored for its anticancer potential. Interaction studies suggest that it can bind to specific targets within cancerous tissues, influencing cellular processes that lead to apoptosis or cell cycle arrest. The unique structural features of triazoles allow for modifications that enhance their bioactivity against various cancer cell lines .
Material Science Applications
In addition to medicinal uses, this compound has applications in material science. Its ability to form coordination complexes with metals makes it valuable in the development of new materials with specific electronic or optical properties. Research into the synthesis of metal-organic frameworks incorporating triazole derivatives has shown promise for applications in catalysis and gas storage.
Case Study 1: Antibacterial Activity Against MRSA
A study focused on evaluating the antibacterial efficacy of various triazole derivatives against MRSA revealed that certain compounds exhibited significantly higher activity than standard treatments. For example, compounds derived from this compound showed MIC values that indicate potent antibacterial action .
Case Study 2: Anticancer Mechanisms
Another research effort investigated the mechanism of action of triazole derivatives in cancer therapy. The study highlighted how these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The results suggest that further development of these compounds could yield effective anticancer agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that may be optimized for industrial production to maximize yield and purity. Various synthetic routes have been explored to create derivatives with enhanced biological activity or novel properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the electronic and steric properties of triazole derivatives:
5-(3-Bromophenyl)-1H-1,2,4-triazole (CAS 342617-08-7)
- Substituents : Bromophenyl at position 5.
- Molecular Formula : C₈H₆BrN₃.
- Key Differences: Unlike the target compound, the bromine is part of the phenyl ring rather than directly attached to the triazole core.
3-Bromo-5-methyl-1H-1,2,4-triazole (CAS 26557-90-4)
Functional Group Variations
3-Bromo-5-(ethylthio)-1H-1,2,4-triazole
- Substituents : Ethylthio (-S-C₂H₅) at position 5.
- Molecular Formula : C₅H₇BrN₃S.
- This contrasts with the hydrophobic 3-methylphenyl group in the target compound .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Substituents : Benzoxazole and 3-methylphenyl groups.
- Molecular Formula : C₂₂H₁₅BrN₄OS.
- Key Differences : The thione (-C=S) group and benzoxazole ring introduce additional sites for π-π stacking and hydrogen bonding, which could enhance binding affinity in enzyme inhibition compared to the target compound .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Lipophilicity (LogP)* |
|---|---|---|---|
| 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole | Not reported | Likely low water solubility | High (~3.5) |
| 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole | 98–100 | Soluble in CHCl₃, ether, ethanol | Moderate (~2.8) |
| 5-(3-Bromophenyl)-1H-1,2,4-triazole | Not reported | Soluble in DMSO, acetone | Moderate (~2.7) |
*Estimated using fragment-based methods.
Biological Activity
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and material science. This compound features a unique molecular structure characterized by a bromine atom at the 3rd position, a methyl group at the 5th position, and a 3-methylphenyl group at the 1st position of the triazole ring. These substituents contribute to its distinct chemical reactivity and biological properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The compound's mechanism of action may involve interaction with specific enzymes or receptors within microbial cells, leading to altered biological responses.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 0.0156 µg/mL |
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. The cytotoxicity profile indicates that while it is effective against cancer cells, it exhibits low toxicity towards normal cell lines.
Table 2: Cytotoxicity Evaluation
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies suggest that the compound binds to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. This binding can lead to significant alterations in cellular processes, providing therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in treating infections and cancers. For instance:
- Case Study 1 : A study on antifungal activity demonstrated that triazole derivatives exhibited higher potency than traditional antifungals against resistant strains of Candida species. The compound showed an MIC significantly lower than that of fluconazole .
- Case Study 2 : In vitro studies on breast cancer cell lines revealed that compounds similar to this compound could reduce cell viability significantly compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
